

In-Depth Technical Guide: Solubility of Acid Red 315

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Compound of Interest

Compound Name: Acid Red 315

Cat. No.: B1172132

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Acid Red 315**, a monoazo chromium complex dye. The information presented herein is intended to support research and development activities where this dye may be utilized, particularly in applications requiring precise knowledge of its behavior in various solvent systems. This document details quantitative solubility data, experimental protocols for solubility determination, and explores a key application of **Acid Red 315** as a fluorescent probe in studying protein-protein interactions.

Quantitative Solubility Data

Acid Red 315 exhibits good solubility in polar solvents such as water and alcohols, and poor solubility in non-polar organic solvents.^{[1][2]} The presence of sulfonic acid groups in its molecular structure contributes to its hydrophilicity and solubility in aqueous solutions.^[1] The solubility in water is also known to increase with temperature.^[1]

While extensive quantitative data is not widely published, the following table summarizes available information:

Solvent	Temperature (°C)	Solubility (g/L)	Reference
Water	90	> 90	[3]

Further research is recommended to establish a more comprehensive solubility profile in a wider range of solvents and temperatures.

Experimental Protocols for Solubility Determination

A standard method for determining the solubility of dyes like **Acid Red 315** is through UV-Vis spectrophotometry. This method relies on the direct relationship between the absorbance of a solution and the concentration of the dissolved dye, as described by the Beer-Lambert law.

Protocol: Determination of Acid Red 315 Solubility using UV-Vis Spectrophotometry

Objective: To determine the saturation solubility of **Acid Red 315** in a given solvent at a specific temperature.

Materials:

- **Acid Red 315** dye powder
- Solvent of interest (e.g., deionized water, ethanol)
- UV-Vis spectrophotometer
- Cuvettes (1 cm path length)
- Volumetric flasks and pipettes
- Analytical balance
- Temperature-controlled shaker or water bath
- Syringe filters (0.45 μm)

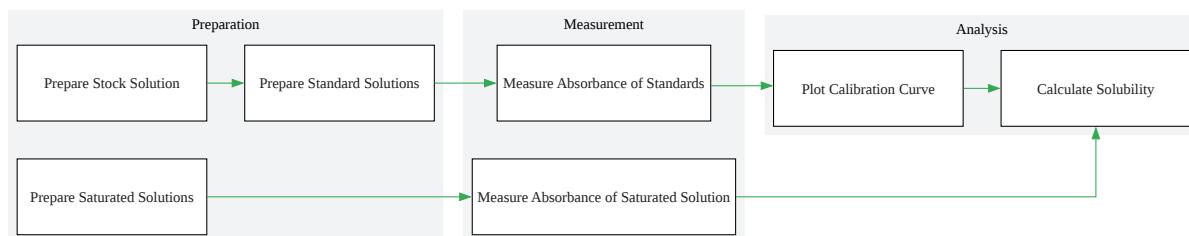
Methodology:

- Preparation of a Standard Stock Solution:
 - Accurately weigh a known mass of **Acid Red 315** powder.

- Dissolve the powder in a known volume of the solvent in a volumetric flask to prepare a stock solution of a specific concentration. Ensure complete dissolution.
- Creation of a Calibration Curve:
 - Prepare a series of standard solutions of decreasing concentrations by diluting the stock solution with the solvent in volumetric flasks.
 - Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Acid Red 315** using the UV-Vis spectrophotometer. The solvent should be used as the blank.
 - Plot a graph of absorbance versus concentration to create a calibration curve. The curve should be linear, and the equation of the line ($y = mx + c$) should be determined.
- Preparation of Saturated Solutions:
 - Add an excess amount of **Acid Red 315** powder to a known volume of the solvent in several vials.
 - Place the vials in a temperature-controlled shaker or water bath set to the desired temperature.
 - Allow the solutions to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation is reached.
- Measurement of Saturated Solution Concentration:
 - After equilibration, carefully withdraw a sample from the supernatant of each vial using a syringe.
 - Filter the sample through a $0.45 \mu\text{m}$ syringe filter to remove any undissolved particles.
 - Dilute the filtered, saturated solution with the solvent to a concentration that falls within the range of the calibration curve.
 - Measure the absorbance of the diluted solution at λ_{max} .

- Calculation of Solubility:
 - Use the equation of the calibration curve to calculate the concentration of the diluted solution.
 - Multiply the calculated concentration by the dilution factor to determine the concentration of the saturated solution. This value represents the solubility of **Acid Red 315** in the solvent at that specific temperature.

The following workflow diagram illustrates the key steps in this experimental protocol.



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Experimental workflow for solubility determination.

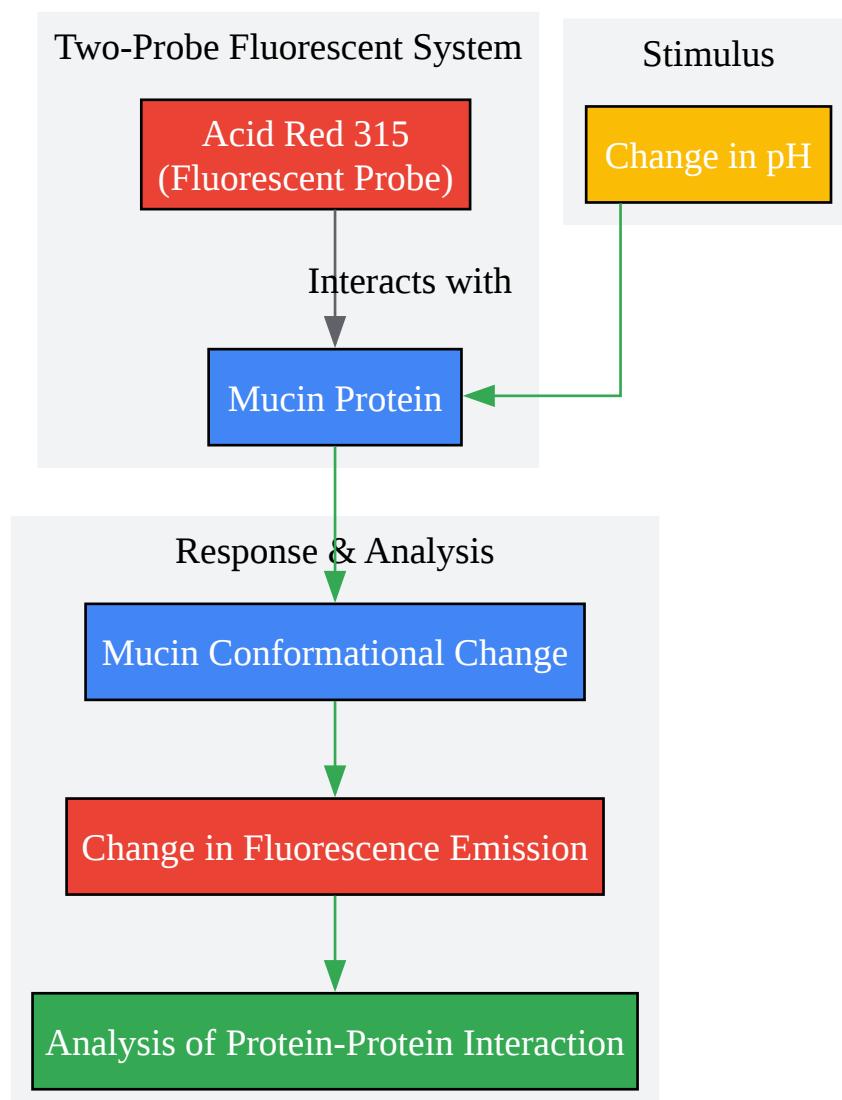
Application in Drug Development: A Fluorescent Probe for Protein-Protein Interactions

A significant application of **Acid Red 315** for researchers in drug development is its use as a fluorescent probe. A notable study utilized **Acid Red 315** as part of a two-probe fluorescent system to investigate pH-dependent protein-protein interactions in mucin proteins.^[4] Mucins are large, heavily glycosylated proteins that are the primary component of mucus, a key

biological barrier. Understanding their interactions is crucial for drug delivery and disease research.

In this system, the fluorescence emission of **Acid Red 315** changes in response to the conformational changes of the mucin protein, providing insights into the folding and unfolding mechanisms under varying pH conditions.^[4] This suggests that the dye's interaction with the protein is sensitive to the protein's microenvironment, a property that can be exploited to study dynamic biological processes.

The logical relationship in this experimental setup can be visualized as follows:



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Logical diagram of **Acid Red 315** as a fluorescent probe.

This application highlights the potential of **Acid Red 315** beyond its traditional use as a dye, offering a valuable tool for researchers investigating the complex behavior of biological macromolecules.

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